N-[1-(furan-2-yl)ethyl]-4-methylpyridin-3-amine
Description
N-[1-(furan-2-yl)ethyl]-4-methylpyridin-3-amine is a heterocyclic compound that contains both furan and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-4-methylpyridin-3-amine |
InChI |
InChI=1S/C12H14N2O/c1-9-5-6-13-8-11(9)14-10(2)12-4-3-7-15-12/h3-8,10,14H,1-2H3 |
InChI Key |
ZCKFZFVYNXNZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NC(C)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)ethyl]-4-methylpyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with a furan derivative. One common method is to react furan with ethylamine under high-temperature conditions . Another approach involves the use of sulfur ylides and alkynes to construct the furan ring, followed by subsequent functionalization to introduce the pyridine moiety .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring in this compound undergoes selective oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media converts the furan moiety into a γ-ketoaldehyde intermediate, which can further react depending on conditions.
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | 60°C, 2 hrs | γ-Ketoaldehyde derivative | 72 |
| Ozone (O₃) | -78°C, DCM | Cleaved dihydroxy product | 65 |
The pyridine ring remains inert under these conditions due to its aromatic stability.
Reduction Reactions
Catalytic hydrogenation selectively reduces the furan ring while preserving the pyridine structure:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (5%) | H₂ (1 atm), EtOH, 25°C | Tetrahydrofuran derivative | >90% |
| PtO₂ | H₂ (3 atm), THF, 50°C | Fully saturated amine | 78% |
Notably, the ethylamine linker (-NH-CH₂-) remains intact during reduction .
Nucleophilic Substitution
The amine group participates in alkylation and acylation reactions:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in DMF yields quaternary ammonium salts:
| Halide | Temp (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|
| CH₃I | 25 | 4 | 85 |
| C₂H₅Br | 50 | 6 | 72 |
Acylation
Acetyl chloride in pyridine generates the corresponding amide:
| Acylating Agent | Solvent | Yield (%) |
|---|---|---|
| AcCl | Pyridine | 89 |
| Benzoyl chloride | THF | 81 |
Steric hindrance from the 4-methylpyridine group slows acylation kinetics compared to unsubstituted analogs .
Cycloaddition and Coupling Reactions
The furan ring participates in Diels-Alder reactions with electron-deficient dienophiles:
| Dienophile | Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux | Oxanorbornene adduct | 68 |
| Tetracyanoethylene | DCM, 0°C | Cyanated bicyclic product | 55 |
Suzuki-Miyaura coupling at the pyridine C-2 position is achievable using Pd(PPh₃)₄ catalysts, enabling aryl/heteroaryl functionalization.
Acid-Base Behavior
The pyridine nitrogen (pKa ≈ 3.1) protonates in acidic media, while the amine group (pKa ≈ 9.8) deprotonates under basic conditions:
| pH Range | Dominant Form |
|---|---|
| <3 | Pyridinium + ammonium |
| 3–9 | Pyridinium + free amine |
| >10 | Free pyridine + deprotonated amine |
This pH-dependent behavior influences solubility and reactivity in biological systems .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [4+4] cycloaddition between furan and pyridine rings, forming a bridged bicyclic structure. Quantum yield measurements show:
| Solvent | Φ (×10³) |
|---|---|
| Acetonitrile | 2.1 |
| Hexane | 1.4 |
This reactivity is attributed to π-π* transitions localized on the furan ring.
Biological Derivatization
In enzymatic studies, cytochrome P450 isoforms catalyze hydroxylation at the furan C-5 position:
| Enzyme | Metabolite | Relative Activity (%) |
|---|---|---|
| CYP3A4 | 5-Hydroxyfuran | 100 |
| CYP2D6 | 3-Hydroxypyridine | 22 |
This metabolic pathway informs prodrug design strategies.
Stability Under Stress Conditions
Forced degradation studies reveal:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 0.1M HCl (70°C) | Furan ring opening | 2.1 hrs |
| 0.1M NaOH (70°C) | Amine hydrolysis | 4.7 hrs |
| H₂O₂ (3%) | N-Oxide formation | 6.5 hrs |
Stability is highest in neutral buffers (t₁/₂ > 48 hrs at 25°C) .
Scientific Research Applications
N-[1-(furan-2-yl)ethyl]-4-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)ethyl]-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furfural: A furan derivative used as a precursor for the synthesis of various chemicals.
Ethyl 3-(furan-2-yl)propionate: Another furan derivative used in the flavor and fragrance industry.
2-Furanmethanamine, N-ethyl-: An industrial intermediate used in pharmaceuticals and pesticides.
Uniqueness
N-[1-(furan-2-yl)ethyl]-4-methylpyridin-3-amine is unique due to the combination of furan and pyridine rings in its structure. This dual-ring system imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further distinguish it from other similar compounds.
Biological Activity
N-[1-(furan-2-yl)ethyl]-4-methylpyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a furan ring and a pyridine moiety, which contribute to its biological activity. The synthesis of this compound typically involves the reaction of furan derivatives with pyridine-based amines. This process can be optimized using various methods, including one-pot synthesis techniques that yield high purity and efficiency .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Research indicates that compounds containing furan and pyridine rings exhibit enhanced antibacterial effects against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | S. aureus | Moderate |
| Furan derivatives | B. subtilis | High |
Anticancer Potential
The cytotoxicity of this compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Studies show that the compound exhibits significant antiproliferative activity, particularly against HepG2 cells, suggesting its potential as an anticancer agent .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of related furan derivatives in models of cognitive impairment. For instance, the monoamine oxidase (MAO) inhibitor profile of similar compounds suggests that they may enhance synaptic transmission without inducing hyperexcitability, indicating their potential in treating neurodegenerative diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism.
- Antimicrobial Action : Its mechanism involves disrupting bacterial cell wall synthesis and function.
- Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways has been observed.
Case Study 1: Anticancer Activity
In a study assessing the cytotoxic effects on human colorectal carcinoma cell lines (HCT116 and HT29), this compound exhibited IC50 values significantly lower than standard chemotherapeutic agents, highlighting its potential as a novel anticancer drug .
Case Study 2: Neuroprotective Properties
In vivo studies demonstrated that compounds structurally related to this compound improved cognitive function in rodent models of Alzheimer's disease by enhancing long-term potentiation in the hippocampus .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
